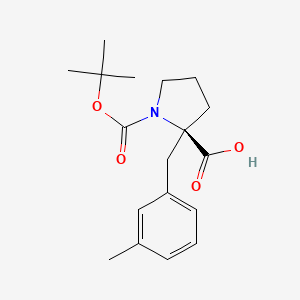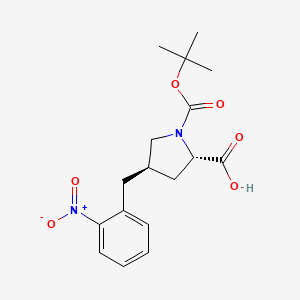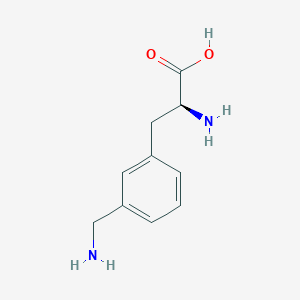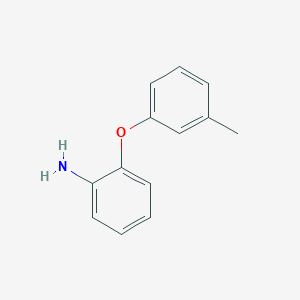
2-(3-Methylphenoxy)aniline
Übersicht
Beschreibung
2-(3-Methylphenoxy)aniline is a chemical compound with the CAS Number: 60287-67-4 . It has a molecular weight of 199.25 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-(3-Methylphenoxy)aniline is the same as its common name . The InChI code for this compound is 1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 .Physical And Chemical Properties Analysis
2-(3-Methylphenoxy)aniline is a liquid at room temperature . It has a molecular weight of 199.25 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research shows that anilides, which are closely related to aniline derivatives like 2-(3-Methylphenoxy)aniline, can be efficiently synthesized through Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity, regioselectivity, good functional group tolerance, and high yields (Yang, Shan, & Rao, 2013). This process could be applicable to the synthesis and functionalization of 2-(3-Methylphenoxy)aniline.
Catalysis and Environmental Applications
Fe(3)O(4) magnetic nanoparticles have been used successfully to remove phenolic and aniline compounds from aqueous solutions, indicating potential environmental applications of aniline derivatives in water treatment processes. The catalysis by Fe(3)O(4) nanoparticles shows good stability, reusability, and excellent catalysis ability to eliminate substituted phenolic and aniline compounds (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Drug Metabolism and Toxicology
The metabolism of drugs like diclofenac, which involves hydroxylation and conjugation reactions, can be related to the metabolic pathways and toxicological studies of 2-(3-Methylphenoxy)aniline. Such studies provide insights into the synthesis of metabolites, their characterization, and implications for drug safety and efficacy (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Biomedical Sensing
A study on a bi-functionalized luminescent metal-organic framework for the detection of 4-Aminophenol, a biomarker of aniline exposure, highlights the potential application of aniline derivatives in biomedical sensing and diagnostics. The developed sensor showed high selectivity, sensitivity, and good stability, making it a promising tool for monitoring biomarkers in human health (Jin & Yan, 2021).
Organic Synthesis and Medicinal Chemistry
Aniline derivatives are key intermediates in the synthesis of various organic compounds and pharmaceuticals. For instance, the optimization of anilino groups in quinolinecarbonitriles led to potent inhibitors of Src kinase activity, underscoring the importance of aniline functionalization in the development of therapeutic agents (Boschelli et al., 2001).
Safety And Hazards
The safety information for 2-(3-Methylphenoxy)aniline includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOLZDYDNLDKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366189 | |
| Record name | 2-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)aniline | |
CAS RN |
60287-67-4 | |
| Record name | 2-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methylphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)

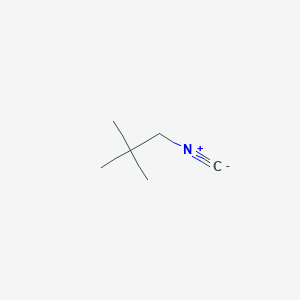

![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)



